

# (R)-BAY-85-8501 and Brensocatib: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | (R)-BAY-85-8501 |           |
| Cat. No.:            | B2645296        | Get Quote |

Two distinct investigational drugs, **(R)-BAY-85-8501** and brensocatib, are under development for the treatment of inflammatory lung diseases, particularly non-cystic fibrosis bronchiectasis (NCFB). While both aim to mitigate the damaging effects of excessive neutrophil activity in the lungs, they are fundamentally different compounds with distinct mechanisms of action. This guide provides a detailed comparison of their chemical properties, mechanisms, and available experimental data to assist researchers and drug development professionals.

Based on a comprehensive review of publicly available data, **(R)-BAY-85-8501** and brensocatib are not the same compound. They differ in their chemical structure, molecular formula, and, most importantly, their primary pharmacological targets.

At a Glance: Key Differences



| Feature             | (R)-BAY-85-8501                                            | Brensocatib                                         |
|---------------------|------------------------------------------------------------|-----------------------------------------------------|
| Synonyms            | BAY-85-8501                                                | AZD7986, INS-1007[1][2][3][4]                       |
| CAS Number          | 1161921-82-9[5]                                            | 1802148-05-5[3][6][7]                               |
| Molecular Formula   | C22H17F3N4O3S[8]                                           | C23H24N4O4[3][6][9]                                 |
| Molecular Weight    | 474.46 g/mol [8]                                           | 420.46 g/mol [9]                                    |
| Mechanism of Action | Human Neutrophil Elastase<br>(HNE) Inhibitor[5][8][10][11] | Dipeptidyl Peptidase 1 (DPP1) Inhibitor[1][2][3][4] |
| Primary Target      | Neutrophil Elastase (NE)[5][10] [11]                       | Dipeptidyl Peptidase 1 (DPP1) [1][4][7]             |

## **Delving into the Mechanisms of Action**

The fundamental difference between **(R)-BAY-85-8501** and brensocatib lies in their molecular targets within the inflammatory cascade.

**(R)-BAY-85-8501** is a potent and selective, reversible inhibitor of human neutrophil elastase (HNE), also known as leukocyte elastase.[5][8][10][11] HNE is a serine protease released by activated neutrophils that can degrade elastin and other extracellular matrix proteins, leading to tissue damage in chronic inflammatory conditions.[10] By directly inhibiting HNE, **(R)-BAY-85-8501** aims to prevent this destructive activity.

In contrast, brensocatib targets dipeptidyl peptidase 1 (DPP1), also known as cathepsin C.[1] [4] DPP1 is a lysosomal cysteine protease responsible for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), within the bone marrow during neutrophil maturation.[1] By inhibiting DPP1, brensocatib prevents the activation of these NSPs, thereby reducing the overall proteolytic burden in inflamed tissues.

### **Signaling Pathway Diagrams**

To visualize these distinct mechanisms, the following diagrams illustrate the points of intervention for each compound.





Click to download full resolution via product page

Caption: Mechanism of action of (R)-BAY-85-8501.



Click to download full resolution via product page

Caption: Mechanism of action of brensocatib.

# Experimental Data and Protocols (R)-BAY-85-8501: In Vitro Potency

Experiment: Assessment of the inhibitory activity of **(R)-BAY-85-8501** against human neutrophil elastase.

Methodology: A high-throughput screen was performed using a small-molecule compound library to identify inhibitors of HNE. The inhibitory concentration (IC50) was determined using enzymatic assays.[10]

Results:



| Compound Target IC50 |
|----------------------|
|----------------------|

| (R)-BAY-85-8501 | Human Neutrophil Elastase (HNE) | 65 pM[5][8] |

## **Brensocatib: In Vitro Potency**

Experiment: Determination of the inhibitory activity of brensocatib against DPP1 from various species and its effect on the activation of neutrophil serine proteases.

Methodology: The half-maximal inhibitory concentration (pIC50) of brensocatib against DPP1 was determined in human, mouse, rat, dog, and rabbit. The effect on NSP activation was assessed using human primary bone marrow-derived CD34+ neutrophil progenitor cells. After differentiation in the presence of brensocatib, cell lysate enzyme activity for DPP1 and NSPs (NE, PR3, and CatG) was measured.[2]

#### Results:

| Species | DPP1 pIC50 |
|---------|------------|
| Human   | 6.85[2]    |
| Mouse   | 7.6[2]     |
| Rat     | 7.7[2]     |
| Dog     | 7.8[2]     |

#### | Rabbit | 7.8[2] |

| Neutrophil Serine Protease | pIC50 for Inhibition of Activation |
|----------------------------|------------------------------------|
| Neutrophil Elastase (NE)   | ~7[2]                              |
| Proteinase 3 (PR3)         | ~7[2]                              |
| Cathepsin G (CatG)         | ~7[2]                              |

### Conclusion



In summary, **(R)-BAY-85-8501** and brensocatib are distinct chemical entities that target different components of the neutrophil-mediated inflammatory pathway. **(R)-BAY-85-8501** is a direct inhibitor of HNE, the effector protease, while brensocatib acts upstream by inhibiting DPP1, the enzyme responsible for activating multiple neutrophil serine proteases. This fundamental difference in their mechanism of action has significant implications for their pharmacological profiles and potential clinical applications. Researchers studying inflammatory lung diseases should consider these differences when designing experiments and interpreting results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. brensocatib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Brensocatib | C23H24N4O4 | CID 118253852 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmakb.com [pharmakb.com]
- 8. BAY 85-8501 (BAY-85-8501) | HNE inhibitor | Probechem Biochemicals [probechem.com]
- 9. GSRS [precision.fda.gov]
- 10. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases
   PMC [pmc.ncbi.nlm.nih.gov]
- 11. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases
   PubMed [pubmed.ncbi.nlm.nih.gov]







• To cite this document: BenchChem. [(R)-BAY-85-8501 and Brensocatib: A Comparative Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2645296#is-r-bay-85-8501-the-same-as-brensocatib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com